Cross-Study Evidence: Pinacol Boronate Esters Exhibit 10,000-Fold Lower Reactivity Than Neopentyl Glycol Derivatives
A study on boron ate complexes derived from aryl boronic esters demonstrated that the nucleophilic reactivity of pinacol boronate esters is quantitatively lower than that of their neopentyl glycol counterparts. This provides a class-level inference for the inherent reactivity profile of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which features the pinacol boronate ester moiety [1].
| Evidence Dimension | Nucleophilic Reactivity (k_rel) |
|---|---|
| Target Compound Data | N/A (Class-level inference based on pinacol boronate ester structure) |
| Comparator Or Baseline | Neopentyl glycol boronic esters |
| Quantified Difference | Neopentyl glycol derivatives were found to be 10^4 (10,000) times more reactive than pinacol derivatives. |
| Conditions | Reaction of boron ate complexes with benzhydrylium ions; kinetics monitored by UV/Vis spectroscopy at 20 °C. |
Why This Matters
Understanding the relative reactivity of the pinacol boronate ester is crucial for predicting reaction rates and optimizing conditions in Suzuki-Miyaura couplings, directly impacting synthetic efficiency and procurement planning.
- [1] Berionni G, et al. Fine-tuning the nucleophilic reactivities of boron ate complexes derived from aryl and heteroaryl boronic esters. Angew Chem Int Ed Engl. 2015;54(9):2780-3. PMID: 25604646. View Source
